4-Fluoro-2,3-dihydroxybenzaldehyde

Description

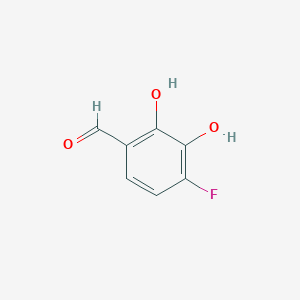

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2,3-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHLVOZUPKBSNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668884 | |

| Record name | 4-Fluoro-2,3-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943126-88-3 | |

| Record name | 4-Fluoro-2,3-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2,3-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Characterization of 4 Fluoro 2,3 Dihydroxybenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Fluoro-2,3-dihydroxybenzaldehyde, a combination of 1H, 13C, 19F, and two-dimensional NMR techniques would provide a complete structural assignment.

Proton (1H) NMR Analysis of Aromatic, Aldehyde, and Hydroxyl Protons

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde, hydroxyl, and aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm. This significant downfield shift is due to the electron-withdrawing nature of the carbonyl group and magnetic anisotropy. For comparison, the aldehyde proton in 2,3-dihydroxybenzaldehyde (B126233) appears at δ 9.88 ppm. chemicalbook.com

Hydroxyl Protons (-OH): The chemical shifts of the two hydroxyl protons can vary depending on the solvent, concentration, and temperature, due to hydrogen bonding. They are expected to appear as broad singlets. The C2-OH proton may be involved in intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen, which would shift it further downfield, potentially in the δ 11.0-11.1 ppm range, as seen in similar structures like 2,3-dihydroxybenzaldehyde. chemicalbook.com The C3-OH proton would likely appear at a more moderate shift.

Aromatic Protons: The benzene ring has two aromatic protons. Their chemical shifts and coupling patterns are determined by the positions of the substituents.

The proton at C5 (H-5) is ortho to the fluorine atom and meta to the aldehyde group. It is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine atom.

The proton at C6 (H-6) is meta to the fluorine and ortho to the aldehyde group. It is also expected to be a doublet of doublets, coupling with H-5 and showing a smaller coupling to the fluorine atom.

The electron-donating hydroxyl groups and the electron-withdrawing fluorine and aldehyde groups will influence the precise shifts of these aromatic protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aldehyde (CHO) | 9.8 - 10.2 | Singlet (s) | N/A |

| C2-Hydroxyl (OH) | 11.0 - 11.1 (in non-polar solvent) | Broad Singlet (br s) | N/A |

| C3-Hydroxyl (OH) | 5.8 - 6.0 | Broad Singlet (br s) | N/A |

| Aromatic (H-5) | 7.0 - 7.3 | Doublet of Doublets (dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 5-8 Hz |

| Aromatic (H-6) | 7.2 - 7.5 | Doublet of Doublets (dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 2-4 Hz |

Carbon-13 (13C) NMR for Carbon Skeleton Elucidation

The 13C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. oregonstate.edu

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 190-192 ppm.

Aromatic Carbons:

C4 (Carbon-Fluorine Bond): The carbon directly attached to the fluorine atom (C-4) will show a large chemical shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). Its shift is anticipated to be in the δ 160-165 ppm range. rsc.org

C2 and C3 (Carbon-Hydroxyl Bonds): The carbons bearing the hydroxyl groups (C-2 and C-3) are expected to have chemical shifts in the δ 145-155 ppm region.

C1 (Carbon attached to CHO): The carbon atom to which the aldehyde group is attached (C-1) will likely resonate around δ 115-120 ppm.

C5 and C6: The remaining aromatic carbons (C-5 and C-6) are expected to appear in the δ 110-130 ppm range, with their exact shifts influenced by the neighboring substituents and showing smaller C-F couplings.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C=O (Aldehyde) | 190 - 192 | Singlet |

| C4 | 160 - 165 | Doublet (¹JCF ≈ 250 Hz) |

| C3 | 150 - 155 | Doublet (²JCF ≈ 20-25 Hz) |

| C2 | 145 - 150 | Doublet (³JCF ≈ 5-10 Hz) |

| C6 | 125 - 130 | Singlet or small doublet |

| C5 | 118 - 122 | Doublet (²JCF ≈ 20-25 Hz) |

| C1 | 115 - 120 | Doublet (³JCF ≈ 5-10 Hz) |

Fluorine-19 (19F) NMR for Characterization of the Fluorine Environment

Fluorine-19 NMR is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus. wikipedia.org The chemical shift of the fluorine atom in this compound will be characteristic of a fluorine atom on an aromatic ring. For 4-fluorobenzaldehyde, the 19F chemical shift is reported at approximately -102.4 ppm (relative to CFCl3). rsc.org The presence of the two electron-donating hydroxyl groups ortho and meta to the fluorine atom in the target molecule is expected to shield the fluorine nucleus, shifting its resonance slightly upfield compared to 4-fluorobenzaldehyde. The signal in the 19F spectrum would likely appear as a multiplet due to couplings with the ortho (H-5) and meta (H-6) protons.

| Nucleus | Expected Chemical Shift (δ, ppm) | Reference Standard |

| 19F | -105 to -115 | CFCl₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) couplings. A cross-peak between the signals of the two aromatic protons (H-5 and H-6) would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation). columbia.edu It would definitively link the aromatic proton signals to their corresponding carbon signals (H-5 to C-5, H-6 to C-6) and the aldehyde proton to the aldehyde carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range C-H correlation), which is vital for piecing together the molecular fragments. columbia.edu Key expected correlations include:

The aldehyde proton (CHO) showing correlations to C-1, C-2, and C-6.

The aromatic proton H-5 showing correlations to C-1, C-3, and C-4.

The aromatic proton H-6 showing correlations to C-1, C-2, and C-4.

The hydroxyl protons showing correlations to their adjacent carbons.

These combined 2D NMR experiments would provide irrefutable evidence for the substitution pattern of this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Analysis of Carbonyl (C=O) and Hydroxyl (O-H) Stretching Frequencies

The most characteristic vibrational bands for this compound would be those of the carbonyl and hydroxyl groups.

Hydroxyl (O-H) Stretching: The O-H stretching vibrations typically appear in the region of 3200-3600 cm⁻¹. In this compound, the presence of two hydroxyl groups and potential for strong intramolecular hydrogen bonding (especially between the C2-OH and the carbonyl group) would lead to a broad and complex absorption band in this region. The FT-IR spectrum of 2,3-dihydroxybenzaldehyde shows a broad O-H stretch around 3454 cm⁻¹. rsc.org A similar broad band would be expected for the target compound.

Carbonyl (C=O) Stretching: The stretching vibration of the aldehyde carbonyl group typically appears around 1700 cm⁻¹. However, conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho hydroxyl group (C2-OH) would lower this frequency. This is because hydrogen bonding weakens the C=O double bond. For 3,4-dihydroxybenzaldehyde (B13553), the C=O stretch is observed at 1683 cm⁻¹. mdpi.comresearchgate.net A similar value, likely in the range of 1650-1685 cm⁻¹, would be anticipated for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Appearance |

| Hydroxyl (O-H) | Stretching | 3200 - 3500 | Broad, strong |

| Carbonyl (C=O) | Stretching | 1650 - 1685 | Sharp, strong |

Investigation of C-F Vibrations and Aromatic Ring Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, would be instrumental in identifying the characteristic vibrational modes of the molecule. The C-F stretching vibration is a key feature in the infrared spectrum of organofluorine compounds and is typically observed in the region of 1000-1400 cm⁻¹. The precise frequency of this vibration would be sensitive to the electronic environment of the fluorine atom, influenced by the adjacent hydroxyl and aldehyde groups.

Aromatic ring modes, which involve the stretching and bending of the carbon-carbon bonds within the benzene ring, would also be prominent in both FT-IR and Raman spectra. These modes typically appear in the 1400-1600 cm⁻¹ region and provide insight into the substitution pattern and electronic distribution of the aromatic system. The presence of electron-donating hydroxyl groups and an electron-withdrawing aldehyde group, in conjunction with the fluorine atom, would be expected to cause characteristic shifts in these ring vibrations compared to unsubstituted benzene.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretching | 3200-3600 | FT-IR, Raman |

| C-H (Aromatic) Stretching | 3000-3100 | FT-IR, Raman |

| C=O (Aldehyde) Stretching | 1680-1710 | FT-IR, Raman |

| C=C (Aromatic) Stretching | 1400-1600 | FT-IR, Raman |

| C-F Stretching | 1000-1400 | FT-IR |

| Aromatic Ring Bending | 600-900 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. For this compound (C₇H₅FO₃), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would be compared to the calculated theoretical mass, with a very low mass error (typically in the parts-per-million range) confirming the molecular formula.

| Parameter | Value |

| Molecular Formula | C₇H₅FO₃ |

| Calculated Monoisotopic Mass | 156.0223 u |

| Expected HRMS Measurement | ~156.0223 ± 0.000x u |

| Ionization Technique | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) |

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry of this compound.

The SCXRD analysis would reveal the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information describes how the individual molecules are arranged in the crystal lattice. The packing efficiency and density of the crystal would also be determined from these parameters. The analysis of related structures suggests that substituted benzaldehydes often crystallize in common space groups such as P2₁/c or P-1.

| Crystallographic Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic, Triclinic |

| Space Group | e.g., P2₁/c, P-1, Pbca |

| a, b, c (Å) | Unit cell lengths |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | Density of the crystal |

A key aspect of the crystallographic study would be the identification and characterization of intermolecular interactions that govern the crystal packing. In this compound, a rich network of hydrogen bonds is expected, primarily involving the hydroxyl groups as donors and the aldehyde oxygen and potentially the fluorine atom as acceptors. The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be precisely determined.

Computational and Theoretical Investigations into the Electronic and Structural Properties of 4 Fluoro 2,3 Dihydroxybenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural characteristics of fluorinated and hydroxylated benzaldehyde (B42025) derivatives. While specific studies focusing exclusively on 4-Fluoro-2,3-dihydroxybenzaldehyde are not extensively detailed in publicly available literature, the established methodologies are routinely applied to similar molecules to determine their fundamental properties. These calculations provide a theoretical framework for understanding the molecule's geometry, conformational possibilities, and electronic distribution.

Analysis of Conformational Isomers and Their Relative Stabilities

Molecules with rotatable bonds, such as the hydroxyl and aldehyde groups in this compound, can exist as multiple conformational isomers. Computational studies on similar molecules, for instance, 2,3-dihydroxybenzaldehyde (B126233), have identified several possible conformers. By calculating the total energy of each optimized conformer, their relative stabilities can be determined. The energy differences between conformers are key to understanding the molecule's flexibility and the population of each conformer at thermal equilibrium. These analyses often reveal that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, and regions of positive potential (blue) signify electron-deficient areas susceptible to nucleophilic attack. For substituted benzaldehydes, the MEP surface typically shows negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, and positive potential around the hydrogen atoms of the hydroxyl groups and the aromatic ring. This analysis is crucial for understanding intermolecular interactions and predicting the molecule's reactivity in chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Transitions and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that provides insights into a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For aromatic aldehydes, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring and the substituents, while the LUMO is often a π*-orbital. This analysis helps in understanding the electronic transitions and the nature of chemical bonding within the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding and interactions. It provides a detailed picture of the charge distribution among atoms and the nature of the bonds. NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. For molecules like this compound, NBO analysis is particularly useful for investigating intramolecular hydrogen bonds and other charge transfer phenomena that contribute to the molecule's stability and reactivity. This method provides a deeper understanding of the electronic delocalization within the molecule.

Advanced Hydrogen Bonding Analysis

The presence of multiple hydroxyl groups and a fluorine atom in this compound suggests the importance of both intramolecular and intermolecular hydrogen bonding. Advanced computational methods can be employed to analyze the strength and nature of these hydrogen bonds. For instance, studies on related dihydroxybenzaldehydes have utilized techniques like matrix isolation infrared spectroscopy combined with theoretical calculations to investigate the breaking and formation of intramolecular hydrogen bonds upon UV irradiation. Such studies provide detailed information on the vibrational signatures of different hydrogen-bonded conformers and allow for the estimation of the relative energies of these bonds. Understanding the hydrogen bonding network is crucial as it significantly influences the compound's physical and chemical properties, including its crystal structure, solubility, and biological activity.

Computational Studies of Intramolecular Hydrogen Bonds (e.g., Resonance-Assisted Hydrogen Bonds)

Theoretical investigations into this compound are strongly informed by studies on its parent compound, 2,3-dihydroxybenzaldehyde (2,3-DHBA). In its most stable conformation, 2,3-DHBA features two distinct intramolecular hydrogen bonds. nih.gov One is a conventional hydrogen bond (HB) between the two adjacent hydroxyl groups (O3–H···O2). The other, more robust interaction is a resonance-assisted hydrogen bond (RAHB) formed between the hydroxyl group at the 2-position and the carbonyl oxygen of the aldehyde group (O2–H···O=C). nih.gov

RAHBs are a specific class of hydrogen bonds that are significantly strengthened by the delocalization of π-electrons within a conjugated system. nih.govnih.gov This delocalization, often represented by resonance structures, increases the acidity of the hydrogen bond donor and the basicity of the acceptor, leading to a stronger, shorter bond. acs.org

Elucidation of Intermolecular Hydrogen Bonding Networks in Solid and Solution States

In the solution state, the intramolecular hydrogen bonds, particularly the strong RAHB, are expected to persist. However, the molecule will also engage in intermolecular hydrogen bonding with solvent molecules. Protic solvents (like water or alcohols) can act as hydrogen bond donors to the carbonyl oxygen and hydroxyl oxygens, and as acceptors for the hydroxyl hydrogens. Apolar solvents would have a lesser effect, but the fundamental intramolecular hydrogen bonding scheme would remain the primary conformational determinant. The ability of the hydroxyl groups to act as donors in intermolecular interactions may be somewhat hindered by their participation in the intramolecular bonds. mdpi.com

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data.

Theoretical Vibrational Frequencies and Intensities

The infrared (IR) spectrum of this compound can be simulated using DFT calculations, typically with methods like B3LYP and basis sets such as 6-311++G(d,p). nih.gov These calculations provide theoretical vibrational frequencies and their corresponding intensities, which correlate well with experimental IR and Raman spectra.

Key vibrational modes for this molecule would include:

O–H Stretching: Due to the two intramolecular hydrogen bonds, the O–H stretching vibrations are expected to appear as broad bands at lower frequencies (typically 3200-2500 cm⁻¹) compared to free hydroxyl groups (around 3600 cm⁻¹). The RAHB involving the 2-OH group would likely result in a more significant red shift.

C–H Stretching: The aldehyde C–H stretch usually appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.org Aromatic C–H stretches are found just above 3000 cm⁻¹. docbrown.infostudy.com

C=O Stretching: The carbonyl (aldehyde) C=O stretching frequency is a strong, sharp band. In aromatic aldehydes, it is typically observed around 1700 cm⁻¹. libretexts.orgstudy.com The involvement of the carbonyl oxygen in the strong RAHB is expected to lower this frequency further, a phenomenon observed in related compounds where the C=O bond length increases due to hydrogen bonding. nih.gov

C–F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1000 cm⁻¹ region.

Aromatic C=C Stretching: Vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region. docbrown.info

The table below shows a hypothetical set of predicted prominent vibrational frequencies based on DFT calculations for similar molecules.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O–H Stretch (H-bonded) | 3200 - 2500 | Broad, Medium-Strong |

| Aromatic C–H Stretch | 3100 - 3000 | Medium-Weak |

| Aldehyde C–H Stretch | 2880 - 2750 | Weak |

| C=O Stretch (H-bonded) | 1680 - 1640 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C–F Stretch | 1250 - 1000 | Strong |

Computational NMR Chemical Shifts and Coupling Constants

Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts using quantum chemical methods is a common practice for structural elucidation. acs.orgnih.gov DFT calculations can provide theoretical isotropic shielding values which are then scaled to correlate with experimental chemical shifts. acs.orgnih.govmdpi.com

¹H NMR:

Hydroxyl Protons: The protons of the hydroxyl groups involved in strong intramolecular hydrogen bonds are expected to be significantly deshielded, appearing far downfield in the spectrum, potentially in the range of 10-12 ppm or even higher for the RAHB proton.

Aldehyde Proton: The aldehyde proton typically resonates between 9.5 and 10.5 ppm. Experimental data for 2,3-dihydroxybenzaldehyde shows this proton at ~9.88 ppm. chemicalbook.com

Aromatic Protons: The two remaining aromatic protons would appear in the aromatic region (6.5-8.0 ppm). Their precise shifts and coupling patterns would be influenced by the electronic effects of the two hydroxyl groups, the aldehyde group, and the fluorine atom. The fluorine atom would induce characteristic splitting (J-coupling) in the signals of nearby protons.

¹³C NMR:

The carbon signals would be distributed according to their electronic environment. The aldehyde carbonyl carbon would be the most downfield signal (typically >190 ppm). The aromatic carbons attached to the electronegative oxygen and fluorine atoms would also show characteristic shifts.

¹⁹F NMR:

A single resonance would be expected in the ¹⁹F NMR spectrum. Computational methods are particularly useful for predicting ¹⁹F chemical shifts, which can span a very wide range. acs.orgnih.govresearchgate.net

The following table presents predicted ¹H NMR chemical shifts for this compound, extrapolated from data on analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| 2-OH | 11.0 - 12.5 | Singlet (broad) | Downfield due to strong RAHB. |

| 3-OH | 8.0 - 9.5 | Singlet (broad) | Downfield due to intramolecular HB. |

| Aldehyde-H | 9.8 - 10.2 | Singlet | Typical for aromatic aldehydes. |

| H-5 | 7.2 - 7.5 | Doublet of doublets | Coupled to H-6 and F-4. |

| H-6 | 6.8 - 7.1 | Doublet | Coupled to H-5. |

Chemical Reactivity, Transformation, and Derivatization of 4 Fluoro 2,3 Dihydroxybenzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. fiveable.mewikipedia.org

Nucleophilic addition is a fundamental reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.orgopenstax.org This intermediate is then typically protonated to yield an alcohol. libretexts.orgopenstax.org

The reactivity of the aldehyde is influenced by electronic factors. Electron-withdrawing groups attached to the aromatic ring increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more reactive towards nucleophiles. fiveable.me Conversely, electron-donating groups decrease reactivity. The fluorine atom at the 4-position in 4-Fluoro-2,3-dihydroxybenzaldehyde acts as an electron-withdrawing group through its inductive effect, which would be expected to increase the reactivity of the aldehyde group compared to the non-fluorinated 2,3-dihydroxybenzaldehyde (B126233).

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is of significant importance as Schiff bases are widely used as ligands in coordination chemistry. chemsociety.org.ngijser.in For instance, 2,3-dihydroxybenzaldehyde is known to be used in the synthesis of copper(II) complexes of Schiff bases. sigmaaldrich.comsigmaaldrich.com The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Similarly, 2,4-dihydroxybenzaldehyde (B120756) and 2,3,4-trihydroxybenzaldehyde are also utilized in synthesizing Schiff bases, which can then be used to form various metal complexes. ijser.innih.govresearchgate.netmdpi.com

| Aldehyde Reactant | Amine Reactant | Resulting Schiff Base Application |

|---|---|---|

| 2,3-Dihydroxybenzaldehyde | Various primary amines | Formation of Copper(II) complexes. sigmaaldrich.comsigmaaldrich.com |

| 2,4-Dihydroxybenzaldehyde | Diaminobenzidine | Synthesis of binucleating ligands for Co(II), Ni(II), and Cu(II) complexes. ijser.in |

| 2,4-Dihydroxybenzaldehyde | Quinoline-3-carbohydrazide | Formation of ligands for various transition metal complexes. mdpi.com |

| 2,3,4-Trihydroxybenzaldehyde | 4-Aminobenzoic acid | Synthesis of novel Schiff bases. researchgate.net |

Oxidation: Aldehydes can be oxidized to carboxylic acids. The electrochemical oxidation of 2,3-dihydroxybenzaldehyde in methanol has been studied using cyclic voltammetry. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comalkalisci.com The outcome of this reaction is highly dependent on the pH of the solution. In acidic media, 2,3-dihydroxybenzaldehyde can undergo a methoxylation reaction. researchgate.net However, under neutral conditions (in the presence of sodium acetate), it tends to participate in a dimerization reaction instead. researchgate.net This highlights the complex interplay of reaction conditions in determining the oxidation pathway.

Reduction: The aldehyde group can be reduced to a primary alcohol. Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. The expected product from the reduction of this compound would be 4-Fluoro-1-(hydroxymethyl)benzene-2,3-diol.

Transformations Involving the Hydroxyl Groups

The two phenolic hydroxyl groups are acidic and can be deprotonated to form phenoxides, which are excellent nucleophiles. Their reactivity allows for transformations such as alkylation and acylation.

Alkylation and acylation reactions typically involve the reaction of the phenoxide ions with alkyl or acyl halides, respectively. In dihydroxybenzaldehydes, regioselectivity becomes a key consideration—that is, which hydroxyl group reacts preferentially.

In the case of 2,3-dihydroxybenzaldehyde, the 2-hydroxyl group is ortho to the aldehyde, while the 3-hydroxyl group is meta. The acidity of phenolic protons can be influenced by intramolecular hydrogen bonding and the electronic effects of the substituents. For 2,4-dihydroxybenzaldehyde, methods have been developed for the regioselective alkylation of the 4-hydroxyl group. nih.govgoogle.com This selectivity is achieved by carefully choosing the base and reaction conditions to minimize the formation of bis-alkylated side products. nih.gov For example, cesium bicarbonate has been shown to be an effective base for the selective mono-alkylation of 2,4-dihydroxybenzaldehyde. nih.gov

For 3,4-dihydroxybenzaldehyde (B13553), the 4-hydroxyl group can be selectively protected with various alkyl halides, a selectivity driven by the higher acidity of the 4-OH proton due to the para-electron-withdrawing aldehyde group. nih.gov By analogy, for this compound, the relative acidities of the 2-OH and 3-OH groups, influenced by the ortho-aldehyde and the para-fluoro group, would determine the site of selective alkylation or acylation.

| Substrate | Reagents | Solvent | Selectivity | Reference |

|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Alkyl bromide, CsHCO₃ | Acetonitrile (B52724) | Selective for 4-OH | nih.gov |

| 2,4-Dihydroxybenzaldehyde | Benzyl chloride, KF | Acetonitrile | Regioselective for 4-OH | google.com |

| 3,4-Dihydroxybenzaldehyde | Alkyl halide, NaHCO₃, NaI | DMF | Selective for 4-OH | nih.gov |

Aromatic Substitution Reactions of the Fluorinated Benzene (B151609) Ring

The reactivity of the benzene ring in this compound is intricately governed by the electronic effects of its four substituents: a fluorine atom, two hydroxyl groups, and an aldehyde group. These substituents influence both nucleophilic and electrophilic aromatic substitution reactions, determining the feasibility and regioselectivity of chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying fluorinated aromatic compounds. The success of this transformation hinges on the presence of electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom), which stabilize the negatively charged Meisenheimer intermediate. nih.govambeed.com In this compound, the fluorine at C4 is para to the hydroxyl group at C2 and meta to both the aldehyde group at C1 and the hydroxyl group at C3.

The aldehyde group (-CHO) is a moderate electron-withdrawing group and would typically activate a para-positioned fluorine for SNAr. However, its meta position relative to the fluorine atom in this molecule means its activating effect is significantly diminished. Conversely, the hydroxyl groups (-OH) are strong electron-donating groups, which increase the electron density on the aromatic ring and thus deactivate it towards nucleophilic attack.

| Substituent Group | Position Relative to Fluorine | Electronic Effect | Influence on SNAr Reactivity |

|---|---|---|---|

| -CHO (Aldehyde) | meta (C1) | Electron-withdrawing | Weakly activating (effect is minimal from meta position) |

| -OH (Hydroxyl) | para (C2) | Electron-donating | Strongly deactivating |

| -OH (Hydroxyl) | ortho (C3) | Electron-donating | Strongly deactivating |

Electrophilic aromatic substitution (EAS) is dictated by the directing effects of the substituents on the benzene ring. Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. libretexts.org The regioselectivity in this compound is determined by the cumulative effects of its substituents.

The directing effects of the substituents are as follows:

Hydroxyl (-OH) groups: These are strongly activating and ortho, para-directing groups. libretexts.org

Fluorine (-F) atom: This is a deactivating but ortho, para-directing group. libretexts.org

Aldehyde (-CHO) group: This is a deactivating and meta-directing group. libretexts.org

The available positions for substitution on the ring are C5 and C6. The powerful activating and ortho, para-directing influence of the two hydroxyl groups at C2 and C3 is the dominant factor in determining the position of electrophilic attack. libretexts.org The C2-hydroxyl group directs to the C1 (occupied), C3 (occupied), and C5 positions. The C3-hydroxyl group directs to the C2 (occupied), C4 (occupied), and C6 positions. The fluorine atom at C4 directs to the C3 (occupied) and C5 positions. The aldehyde group at C1 directs to the C3 (occupied) and C5 positions.

Therefore, both the C5 and C6 positions are activated. However, the C6 position is ortho to the C3-hydroxyl group, while the C5 position is ortho to the C2-hydroxyl group, para to the aldehyde, and ortho to the fluorine. The synergistic directing effect of the hydroxyl, fluorine, and aldehyde groups towards the C5 position, combined with the strong activation provided by the hydroxyl groups, makes C5 the most probable site for electrophilic substitution. The C6 position is also activated, but to a lesser extent. Thus, electrophilic aromatic substitution reactions on this compound are expected to yield predominantly the C5-substituted product.

| Position | Directing Effects of Substituents | Predicted Outcome |

|---|---|---|

| C5 | Ortho to C2-OH, Ortho to C4-F, Meta to C1-CHO | Major product |

| C6 | Ortho to C3-OH | Minor product |

Cyclization Reactions Leading to Novel Heterocyclic Compounds

The presence of vicinal hydroxyl groups and an aldehyde functionality makes this compound a versatile precursor for the synthesis of various heterocyclic compounds. These intramolecular cyclization reactions can lead to the formation of fused ring systems such as benzofurans and chromones.

For instance, the reaction of the C2-hydroxyl group with the adjacent aldehyde can be a key step in the synthesis of benzofuran derivatives. One established method for synthesizing 3-substituted benzofurans involves the reaction of salicylaldehydes with ethyl diazoacetate. orgsyn.org A similar strategy could be employed with this compound, where the C2-hydroxyl and the aldehyde group react to form a 6-fluoro-7-hydroxy-3-substituted benzofuran.

Furthermore, the catechol moiety (the two adjacent hydroxyl groups) can participate in cyclization reactions. For example, condensation reactions with appropriate reagents can lead to the formation of heterocyclic rings fused to the benzene nucleus. The aldehyde group can also be transformed into other functional groups that can then participate in cyclization. For example, a Knoevenagel condensation of the aldehyde followed by an intramolecular reaction could lead to the formation of chromone derivatives. The synthesis of chromones often involves the cyclization of 2'-hydroxyacetophenone derivatives, which can be prepared from phenolic precursors. ijrpc.com

Supramolecular Chemistry and Cocrystal Formation

The ability of this compound to form multiple, directional noncovalent interactions makes it an excellent candidate for the construction of cocrystals. Cocrystals are multicomponent crystalline solids where the components interact through non-covalent forces, such as hydrogen bonds. nih.gov

The design of cocrystals involving this compound is guided by the principles of supramolecular chemistry, particularly the concept of supramolecular synthons. These are robust and predictable patterns of noncovalent interactions. The primary functional groups available for forming these synthons are the two hydroxyl groups (hydrogen bond donors and acceptors), the aldehyde carbonyl group (hydrogen bond acceptor), and the fluorine atom (weak hydrogen bond acceptor).

The hydroxyl groups are particularly effective in forming strong and directional O-H···O and O-H···N hydrogen bonds with suitable coformers containing acceptor sites like carboxylic acids, amides, or nitrogen-containing heterocycles. rsc.org The catechol moiety can form a robust bidentate hydrogen bonding interaction with complementary coformers. The selection of a coformer is based on its ability to form complementary and stable supramolecular heterosynthons with this compound, which are energetically more favorable than the homosynthons formed between molecules of the same compound. mdpi.com

The definitive characterization of the noncovalent interactions in cocrystals of this compound is achieved through single-crystal X-ray diffraction (SCXRD). mdpi.com This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice, allowing for the unambiguous identification of hydrogen bonds, π-π stacking interactions, and other weaker interactions like C-H···O and C-H···F contacts.

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Characterization Technique |

|---|---|---|---|

| Hydrogen Bonding | -OH | -OH, C=O, -F, Coformer acceptors (e.g., -COOH, -CONH2, Pyridyl-N) | Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis |

| π-π Stacking | Aromatic Ring | Aromatic Ring of Coformer | Single-Crystal X-ray Diffraction |

| C-H···O/F Interactions | Aromatic C-H | C=O, -OH, -F | Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis |

Advanced Applications and Structure Activity Relationship Sar Studies Centered on the 4 Fluoro 2,3 Dihydroxybenzaldehyde Scaffold

Design and Synthesis of Derivatives for Mechanistic Biological Inquiry

The unique combination of a fluorine atom and two hydroxyl groups on the benzaldehyde (B42025) ring makes 4-Fluoro-2,3-dihydroxybenzaldehyde an intriguing starting point for the design and synthesis of novel bioactive molecules.

Exploration of Structural Modifications for Enzyme Inhibition Studies

The structural motif of dihydroxybenzaldehyde is a known feature in many enzyme inhibitors. For instance, various benzaldehyde derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov The inhibitory potency of these compounds is often linked to the substitution pattern on the benzaldehyde ring.

While direct studies on this compound are not available, research on similar compounds provides valuable insights. For example, a series of 4-hydroxybenzaldehyde (B117250) derivatives were synthesized and showed potent inhibitory effects on mushroom tyrosinase. nih.gov One of the most potent compounds from this series, bearing a dimethoxyl phosphate (B84403) group, acted as a non-competitive inhibitor. nih.gov This suggests that derivatives of this compound could also be designed to modulate tyrosinase activity. The presence of the two hydroxyl groups on the this compound scaffold could be crucial for metal chelation within the enzyme's active site, a common mechanism for tyrosinase inhibitors. The fluorine atom could further enhance inhibitory activity through favorable electronic interactions.

Similarly, the core structure is relevant for targeting ribosomal function. While specific studies on this compound are lacking, the general approach involves designing molecules that can interact with key nucleotides or amino acid residues within the ribosome, thereby disrupting protein synthesis. The hydroxyl and fluorine groups of this compound could be functionalized to create derivatives with enhanced binding affinity and specificity for ribosomal targets.

Development as a Strategic Building Block in Complex Molecular Architectures

Fluorinated and polyhydroxylated benzaldehydes are valuable intermediates in organic synthesis. The aldehyde group provides a reactive handle for a variety of chemical transformations, including condensations, oxidations, and reductions, while the hydroxyl and fluoro groups can be used to modulate the electronic properties and biological activity of the final molecule.

For instance, 3-Fluoro-2-hydroxybenzaldehyde is utilized in the synthesis of salen ligands, which form stable complexes with metals like cobalt. These complexes have shown potential in applications ranging from reversible oxygen chemisorption to anticancer activity. ossila.com It is plausible that this compound could similarly be employed to create novel ligands and metal complexes with unique catalytic or therapeutic properties.

Furthermore, this scaffold can be a precursor for synthesizing more complex heterocyclic structures. For example, 3-Fluoro-2-hydroxybenzaldehyde has been used to prepare fluorinated isoflavanones, which are investigated as aromatase inhibitors. ossila.com The presence of an additional hydroxyl group in this compound offers further opportunities for cyclization and derivatization, potentially leading to new classes of bioactive compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Computational Approaches for Predicting Molecular Activities based on Structural Descriptors

For a series of derivatives based on the this compound scaffold, QSAR models could be developed to predict their inhibitory activity against specific enzymes. These models are typically built using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. The goal is to create a predictive model that can guide the design of new, more potent derivatives. For instance, 3D-QSAR studies on benzaldehyde derivatives as phenoloxidase inhibitors have successfully generated robust models to guide the design of novel inhibitors. nih.gov

Selection of Molecular Descriptors and Development of Predictive Models

The development of a predictive QSAR model begins with the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Examples | Description |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relate to the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the hydrophobicity of the molecule. |

| Topological | Connectivity indices, Shape indices | Describe the atomic connectivity and branching of the molecule. |

| Quantum Chemical | Total energy, Heat of formation | Derived from quantum mechanical calculations. |

Once the descriptors are calculated, a subset of the most relevant ones is selected using statistical techniques to build the QSAR model. The predictive power of the model is then validated using internal and external validation methods. A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of new derivatives with a higher probability of being active.

Material Science Applications

Functionalized benzaldehydes are also finding applications in material science. For example, 4-Fluoro-2-hydroxybenzaldehyde is listed as a material building block for applications in electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ambeed.com The fluorine substitution can enhance the performance and stability of these materials.

Given these trends, it is conceivable that this compound and its derivatives could be explored for the development of novel organic materials. The presence of multiple hydroxyl groups offers potential for hydrogen bonding, which can influence the self-assembly and bulk properties of materials. These properties could be exploited in the design of liquid crystals, polymers, or functional coatings. For example, 2,4-dihydroxybenzaldehyde (B120756) has been used to create cocrystals with acridine (B1665455) that exhibit nonlinear optical properties. mdpi.com Similar strategies could be applied to this compound to create new materials with interesting optical or electronic characteristics.

Development of Nonlinear Optical (NLO) Materials through Cocrystallization

Nonlinear optical (NLO) materials are foundational to modern optoelectronic technologies, including optical data storage and signal processing. Organic compounds are particularly promising for NLO applications due to their high nonlinearities, rapid response times, and the tunability of their molecular structures. The NLO response in organic materials often arises from intramolecular charge transfer (ICT) between electron donor and acceptor groups connected by a π-conjugated system.

While direct studies on the NLO properties of this compound are not extensively documented, the principles of molecular design for NLO materials allow for a strong inference of its potential. The structure of this compound features electron-donating hydroxyl groups and an electron-withdrawing aldehyde group, which can facilitate ICT. The fluorine atom further enhances the molecule's acceptor properties through its inductive effect.

A key strategy for developing effective second-order NLO materials is to induce a non-centrosymmetric arrangement of the chromophores in the solid state. Cocrystallization, the process of crystallizing two or more different molecules together in a single lattice, is a powerful technique to achieve this. By selecting a suitable coformer, it is possible to guide the assembly of the NLO chromophore into the required acentric crystal structure through intermolecular interactions like hydrogen bonding.

Research on analogous compounds, such as other dihydroxybenzaldehyde derivatives, demonstrates the viability of this approach. The hydroxyl and aldehyde groups are excellent candidates for forming strong, directional hydrogen bonds, which are crucial for engineering the crystal lattice. The catechol moiety (2,3-dihydroxy groups) in this compound offers robust hydrogen-bonding sites that can be exploited in cocrystal design to control molecular alignment and enhance NLO properties. The delocalization of π-electrons across the benzene (B151609) ring is a critical factor for inducing polarization in organic NLO materials. nih.gov

Table 1: Key Molecular Features of this compound for Potential NLO Applications

| Feature | Role in NLO Properties |

| Hydroxyl Groups (-OH) | Act as strong electron donors and provide sites for hydrogen bonding to control crystal packing. |

| Aldehyde Group (-CHO) | Functions as an electron acceptor, contributing to the intramolecular charge transfer (ICT) mechanism. |

| Fluorine Atom (-F) | Enhances the electron-accepting nature of the scaffold through its strong inductive effect. |

| π-Conjugated System | The benzene ring facilitates the delocalization of electrons between donor and acceptor groups. |

Role in the Synthesis of Specialty Chemicals and Polymers

Substituted benzaldehydes are versatile building blocks in organic synthesis due to the reactivity of the aldehyde group and the potential for functionalization of the aromatic ring. This compound serves as a valuable precursor for the synthesis of complex specialty chemicals and functional polymers. Its distinct functional groups allow for a wide range of chemical transformations.

Specialty Chemical Synthesis:

The aldehyde can undergo reactions like condensation, oxidation, and reduction, while the hydroxyl groups can be alkylated, acylated, or used for chelation. The fluorine atom enhances metabolic stability in potential pharmaceutical compounds and modifies the electronic properties of the molecule. Analogous compounds like 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368) are known intermediates in the synthesis of biologically active molecules, including vascular disrupting agents. whiterose.ac.uk This highlights the potential of the this compound scaffold in medicinal chemistry and the development of novel therapeutic agents. The synthesis of related fluorinated hydroxybenzaldehydes often involves multi-step processes starting from precursors like 3-fluorophenol, which are then functionalized to introduce the aldehyde group. google.comchemicalbook.com

Polymer Synthesis:

Phenolic aldehydes are useful monomers for creating functional polymers. For instance, research has shown that dihydroxybenzaldehydes can be immobilized onto polymer backbones to create materials with specific properties, such as antimicrobial activity. nih.gov In a typical process, a base polymer like polyacrylonitrile (B21495) can be functionalized with amine groups, which then react with the aldehyde group of a benzaldehyde derivative to form a Schiff base, effectively grafting the molecule onto the polymer chain. nih.govnih.gov

The presence of the catechol and fluorine moieties in this compound could be leveraged to produce polymers with enhanced thermal stability, specific recognition capabilities (e.g., for metal ions), or modified surface properties like hydrophobicity. Fluorinated polymers, for example, are known for their unique water- and oil-repellent characteristics. researchgate.net The synthesis of polymers from this compound could proceed via condensation reactions, creating novel polyesters, polyethers, or polyimines with advanced functionalities.

Table 2: Example of Polymer Modification using a Dihydroxybenzaldehyde Derivative

This table is based on the methodology for immobilizing 2,4-dihydroxybenzaldehyde onto an amine-terminated polymer, illustrating a potential synthetic route applicable to this compound. nih.gov

| Step | Description | Reagents/Conditions |

| 1. Polymer Preparation | Preparation of base polymer (e.g., Polyacrylonitrile) via precipitation polymerization. | Redox system (e.g., potassium peroxodisulfate/sodium disulfite), nitrogen atmosphere. |

| 2. Amination | Introduction of amine functional groups onto the polymer backbone. | Ethylenediamine or Hexamethylenediamine, Ethanol, 70°C. |

| 3. Immobilization | Reaction of the amine-terminated polymer with the aldehyde group to form a Schiff base linkage. | Dihydroxybenzaldehyde derivative, Alcohol, Reflux. |

Future Research Directions and Translational Perspectives for 4 Fluoro 2,3 Dihydroxybenzaldehyde Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of renewable resources and the reduction of hazardous waste. goettingen-research-online.dewisdomlib.org For 4-Fluoro-2,3-dihydroxybenzaldehyde, future research will likely focus on developing more sustainable and efficient synthetic routes.

Furthermore, a deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial. The formyl group, being electron-withdrawing, facilitates nucleophilic aromatic substitution, which is a key step in introducing the fluorine atom. nih.gov Future research could focus on optimizing this step by exploring novel catalysts and reaction conditions to enhance efficiency and minimize by-products.

The table below outlines potential sustainable approaches for the synthesis of this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization of reaction parameters. |

| Mechanistic Studies | Improved efficiency and yield. | Elucidation of reaction pathways and catalyst development. |

| Electrochemical Synthesis | Atom economy, reduced use of reagents. | Development of selective and efficient electrochemical cells. |

Advanced Spectroscopic Characterization in Dynamic and Complex Systems

Spectroscopic techniques are indispensable tools for characterizing chemical compounds and monitoring reaction dynamics. fiveable.me For this compound, advanced spectroscopic methods can provide unprecedented insights into its behavior in various environments.

While standard techniques like NMR and IR spectroscopy are useful for structural elucidation, future research should leverage more sophisticated methods to study the compound in dynamic and complex systems. nih.gov For instance, in-situ FTIR and Raman spectroscopy can be employed to monitor the real-time progress of reactions involving this compound. mt.comnih.govspectroscopyonline.comrsc.orgnih.gov This would allow for a detailed understanding of reaction kinetics and the identification of transient intermediates. spectroscopyonline.com

Furthermore, advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. This is particularly important for understanding the subtle electronic effects of the fluorine and hydroxyl substituents on the aromatic ring.

The application of fluorescence spectroscopy could also be a fruitful area of research. The dihydroxybenzaldehyde moiety may exhibit interesting photophysical properties that could be modulated by the fluorine atom. Investigating these properties could lead to the development of novel fluorescent probes for various applications.

The following table summarizes advanced spectroscopic techniques and their potential applications in the study of this compound.

| Spectroscopic Technique | Application | Potential Insights |

| In-situ FTIR/Raman | Real-time reaction monitoring. mt.comnih.govspectroscopyonline.comrsc.orgnih.gov | Reaction kinetics, identification of intermediates. |

| 2D NMR Spectroscopy | Detailed structural analysis. | Precise atom connectivity and spatial arrangement. |

| Fluorescence Spectroscopy | Investigation of photophysical properties. | Development of fluorescent probes and sensors. |

| Mass Spectrometry | Identification of reaction products and intermediates. nih.gov | Elucidation of reaction pathways and fragmentation patterns. |

Deeper Elucidation of Reaction Mechanisms Using State-of-the-Art Computational Techniques

Computational chemistry has emerged as a powerful tool for understanding and predicting chemical reactivity. cam.ac.uk For this compound, computational methods can provide a deeper understanding of its reaction mechanisms, electronic structure, and spectroscopic properties. nih.govemerginginvestigators.org

Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic properties of the molecule with high accuracy. eurjchem.comresearchgate.net This can help in understanding the influence of the fluorine and hydroxyl groups on the reactivity of the aldehyde and the aromatic ring. For example, DFT can be used to calculate the bond dissociation energies and electron densities, providing insights into the most likely sites for chemical reactions. nih.gov

Furthermore, computational methods can be used to simulate reaction pathways and calculate activation energies, which is crucial for understanding and optimizing synthetic routes. researchgate.net This can also aid in the design of new catalysts that are more selective and efficient.

The combination of computational and experimental approaches is particularly powerful. For instance, computed NMR and IR spectra can be compared with experimental data to confirm the structure of the compound and its derivatives. nih.gov This integrated approach can accelerate the discovery and development of new applications for this compound.

The table below highlights key computational techniques and their applications in studying this compound.

| Computational Technique | Application | Key Insights |

| Density Functional Theory (DFT) | Electronic structure and property prediction. eurjchem.comresearchgate.net | Reactivity, spectroscopic properties, reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Study of dynamic behavior in solution. | Solvation effects, conformational changes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions. | Enzyme-substrate interactions, catalytic mechanisms. |

Targeted Design of Functional Derivatives with Enhanced Molecular Specificity

The unique combination of functional groups in this compound makes it an excellent starting point for the synthesis of a wide range of derivatives with tailored properties. nih.govresearchgate.netnih.gov The hydroxyl groups can be readily modified to form ethers, esters, or other functional groups, while the aldehyde can participate in various condensation and addition reactions.

Future research should focus on the targeted design of derivatives with enhanced molecular specificity for various applications. For example, by attaching specific recognition motifs, it may be possible to create derivatives that can selectively bind to biological targets such as enzymes or receptors. This could lead to the development of new therapeutic agents or diagnostic tools.

The fluorine atom can also play a crucial role in modulating the properties of the derivatives. It can influence factors such as lipophilicity, metabolic stability, and binding affinity, which are all important considerations in drug design.

The synthesis of Schiff base derivatives from this compound is another promising area of research. Schiff bases are known to exhibit a wide range of biological activities, and the introduction of a fluorine atom could enhance their potency and selectivity. researchgate.net

The following table provides examples of potential functional derivatives and their targeted applications.

| Derivative Class | Potential Modification | Targeted Application |

| Ethers/Esters | Alkylation/acylation of hydroxyl groups. | Prodrugs, modified release profiles. |

| Schiff Bases | Condensation with primary amines. researchgate.net | Antimicrobial agents, catalysts. |

| Heterocyclic Compounds | Cyclization reactions involving the aldehyde and hydroxyl groups. | Novel scaffolds for drug discovery. |

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Design Processes

ML models can be trained on large datasets of chemical structures and their corresponding properties to predict the activity and toxicity of new compounds. ucsb.edunih.govacs.orgmit.eduscholasticahq.comacs.org This can significantly reduce the time and cost associated with experimental screening. For example, a model could be developed to predict the binding affinity of this compound derivatives to a specific protein target.

The table below outlines the potential applications of AI and ML in the study of this compound.

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Predicting biological activity, toxicity, and physicochemical properties. ucsb.edunih.govacs.orgmit.eduscholasticahq.comacs.org | Faster identification of promising lead compounds. africansciencegroup.compatsnap.com |

| Retrosynthesis Planning | Designing efficient and sustainable synthetic routes. pharmafeatures.comchemical.aipharmafeatures.com | Reduced development time and cost. |

| De Novo Design | Generating novel molecular structures with desired properties. | Discovery of new chemical entities. |

| Automated Synthesis | Integrating AI with robotic platforms for high-throughput synthesis and testing. ipinnovative.com | Accelerated discovery and optimization cycles. preprints.org |

Q & A

Basic Questions

Q. What are the optimal synthesis routes for 4-Fluoro-2,3-dihydroxybenzaldehyde, and how can purity be maximized?

- Synthesis Optimization :

- Direct Fluorination : Introduce fluorine via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid over-fluorination .

- Hydroxylation : Sequential dihydroxylation of fluorobenzaldehyde precursors using catalytic hydrogen peroxide (H₂O₂) in ethanol, with yields improved by adjusting reaction time and temperature .

- Purification : Recrystallization from ethanol-water mixtures or preparative HPLC (C18 columns, acetonitrile/water mobile phase) to achieve >98% purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aldehyde (δ ~9.8–10.2 ppm) and hydroxyl protons (δ ~5.5–6.5 ppm), with fluorine coupling observed in ¹⁹F NMR .

- LC-MS : High-resolution mass spectrometry (HRMS) for molecular ion [M-H]⁻ at m/z 155.02 (calculated for C₇H₅FO₃⁻) .

Q. How should researchers handle stability concerns during storage and experimental use?

- Storage Conditions : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation of the aldehyde group and hydroxyl degradation .

- Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., quinone formation from autoxidation) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, hydroxyl positioning) influence the biological activity of this compound?

- Structure-Activity Relationship (SAR) :

- Fluorine at the para position enhances electron-withdrawing effects, increasing electrophilicity and potential enzyme inhibition .

- Adjacent dihydroxy groups enable metal chelation (e.g., Fe³⁺, Cu²⁺), which may modulate antioxidant activity or interfere with metalloenzymes .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable cytotoxicity across studies)?

- Key Factors :

- Dosage Dependency : Low doses (µM range) may show cytoprotective effects via antioxidant pathways, while high doses (>100 µM) induce oxidative stress and apoptosis .

- Cell Line Variability : Test across multiple cell lines (e.g., HepG2 vs. HEK293) to assess tissue-specific responses .

- Assay Conditions : Control for pH (e.g., MIC values shift at pH 6.2 vs. 7.4) and serum protein binding, which alter bioavailability .

Q. What methodological approaches are recommended for studying enzyme inhibition mechanisms involving this compound?

- Kinetic Studies :

- Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Fluorescence quenching assays to monitor binding to enzyme active sites (e.g., tryptophan residue interactions) .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities and key residues involved .

Q. How can researchers evaluate polymorphic forms or co-crystals of this compound for enhanced bioavailability?

- Polymorph Screening :

- Recrystallize from solvents like DMSO, THF, or ethyl acetate to isolate distinct crystalline forms .

- Characterize via X-ray diffraction (SC-XRD) and differential scanning calorimetry (DSC) to identify thermodynamically stable forms .

- Co-crystal Design : Screen with co-formers (e.g., vanillin derivatives) to improve solubility and dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.